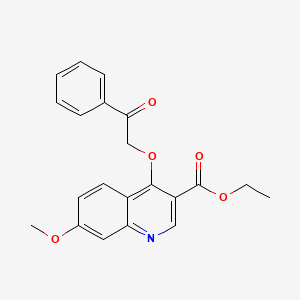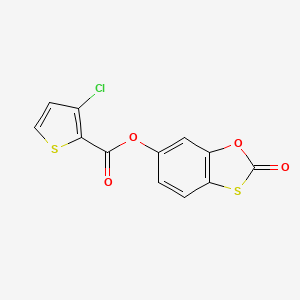![molecular formula C19H18N4O3 B13376326 N-[4-(acetylamino)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B13376326.png)
N-[4-(acetylamino)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)propanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the acetylated intermediate with 4-aminophenylpropanamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with higher oxidation states.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
Applications De Recherche Scientifique
N-[4-(acetylamino)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and receptors involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly kinases and proteases.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Industrial Applications:
Mécanisme D'action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)propanamide involves:
Enzyme Inhibition: The compound inhibits specific enzymes such as kinases and proteases by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Molecular Targets: The primary molecular targets include kinases involved in cell signaling pathways and proteases involved in protein degradation.
Pathways Involved: The inhibition of these enzymes disrupts key cellular pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(acetylamino)phenyl)-2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)acetamide
- N-(4-(acetylamino)phenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide
- N-(4-(acetylamino)phenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
Uniqueness
N-[4-(acetylamino)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)propanamide is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to inhibit a broad range of enzymes makes it a versatile compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C19H18N4O3 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
(2R)-N-(4-acetamidophenyl)-2-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C19H18N4O3/c1-12(23-11-20-17-6-4-3-5-16(17)19(23)26)18(25)22-15-9-7-14(8-10-15)21-13(2)24/h3-12H,1-2H3,(H,21,24)(H,22,25)/t12-/m1/s1 |
Clé InChI |
ZFALQKLQESUNHS-GFCCVEGCSA-N |
SMILES isomérique |
C[C@H](C(=O)NC1=CC=C(C=C1)NC(=O)C)N2C=NC3=CC=CC=C3C2=O |
SMILES canonique |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)N2C=NC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(3-hydroxypropyl)-1-isoindolinone](/img/structure/B13376280.png)
![Methyl 2-{[2-(3,5-dichloroanilino)-2-oxoethyl]amino}benzoate](/img/structure/B13376286.png)
![4-hydroxy-3-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]-2H-chromen-2-one](/img/structure/B13376294.png)
![1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B13376302.png)
![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13376305.png)
![{4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2,6-dichlorophenoxy}acetic acid](/img/structure/B13376310.png)
![N-{[6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine](/img/structure/B13376313.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]nicotinamide](/img/structure/B13376330.png)
![2-bromo-N-{4-[(2-{4-nitrobenzylidene}hydrazino)carbonyl]phenyl}benzamide](/img/structure/B13376338.png)
![13-methyl-4-(3-propan-2-yloxyphenyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B13376343.png)
![N-{3-[2-(2,4-dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B13376348.png)
